
Ethyl 2-(3-methyl-5-nitro-imidazol-4-YL)sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-methyl-5-nitro-imidazol-4-YL)sulfanylacetate is a compound belonging to the imidazole family, which is known for its diverse biological and chemical properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a nitro group and a sulfanylacetate ester, making it a unique and versatile molecule in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a bromoketone with formamidine acetate in liquid ammonia, leading to the formation of the imidazole ring . Subsequent nitration and esterification steps introduce the nitro and ethyl sulfanylacetate groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-methyl-5-nitro-imidazol-4-YL)sulfanylacetate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products
Major products formed from these reactions include amino derivatives, substituted imidazoles, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-methyl-5-nitro-imidazol-4-YL)sulfanylacetate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiparasitic properties.
Medicine: Explored for its therapeutic potential in treating infections and other diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3-methyl-5-nitro-imidazol-4-YL)sulfanylacetate involves the generation of toxic free radicals that covalently bind to DNA, causing DNA damage and leading to cell death . This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Metronidazole
- Tinidazole
- Nimorazole
- Dimetridazole
- Pretomanid
- Ornidazole
- Megazol
- Azanidazole
- Benznidazole
- Azomycin
Uniqueness
Ethyl 2-(3-methyl-5-nitro-imidazol-4-YL)sulfanylacetate is unique due to its specific combination of a nitro group and a sulfanylacetate ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the development of new therapeutic agents and chemical intermediates .
Eigenschaften
CAS-Nummer |
6954-33-2 |
|---|---|
Molekularformel |
C8H11N3O4S |
Molekulargewicht |
245.26 g/mol |
IUPAC-Name |
ethyl 2-(3-methyl-5-nitroimidazol-4-yl)sulfanylacetate |
InChI |
InChI=1S/C8H11N3O4S/c1-3-15-6(12)4-16-8-7(11(13)14)9-5-10(8)2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
YNDYDPYXEQAIMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC1=C(N=CN1C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


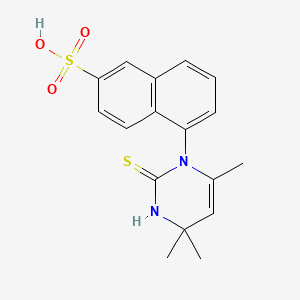
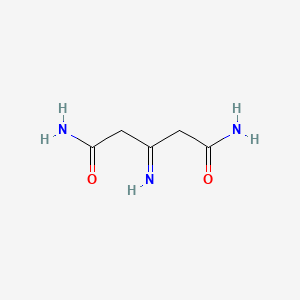

![1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene)](/img/structure/B14722645.png)
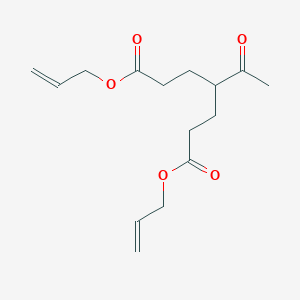

![4-[(2,6-Diamino-5-nitrosopyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B14722662.png)

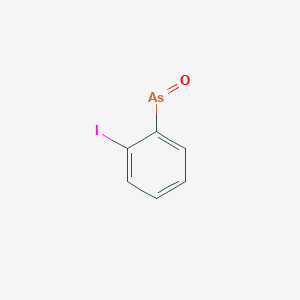
![Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate](/img/structure/B14722683.png)
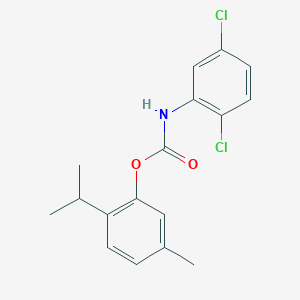
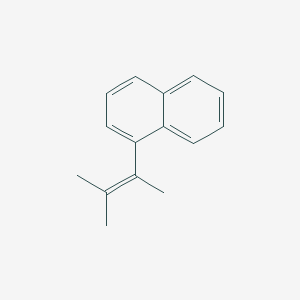
![2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride](/img/structure/B14722705.png)
![1-[(3,4-Dimethoxyphenyl)methylideneamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14722706.png)
